2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-bromoanilino)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-14-6-8-15(9-7-14)24-21-16-3-1-2-4-17(16)22(25)20(21)13-5-10-18-19(11-13)27-12-26-18/h1-11,24H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHMCHEUVHOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=CC=CC=C4C3=O)NC5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 4-bromoaniline, followed by cyclization to form the indenone core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Benzodioxol Substituents
- (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one (): Substituents: Benzodioxol linked via a methylidene group (C=CH-) at position 2. Key Differences: Lacks the 4-bromophenylamino group at position 3. Crystallography: Both five-membered rings (indenone and benzodioxol) are planar, suggesting minimal steric distortion. The target compound’s amino group may induce puckering, as described in Cremer-Pople coordinates (), though this requires experimental validation .
- N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (): Substituents: Benzodioxol attached to a propylidene chain with an oxime functional group. The bromine in the target compound enhances lipophilicity and halogen bonding compared to the hydroxylamine group here .
Indenone Derivatives with Varied Aryl Groups
- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-1H-inden-1-one (): Substituents: Trifluoromethylphenyl at position 2 and a bulky di-tert-butylphenol at position 3. Key Differences: The CF₃ group is strongly electron-withdrawing, whereas the bromine in the target compound is moderately electron-withdrawing.
- 2-(4-Bromophenoxy)-N-(2,3-dihydro-1H-inden-1-yl)acetamide (): Substituents: Bromophenoxy chain linked to an indenyl acetamide. Key Differences: The bromine is part of a phenoxy ether rather than directly attached via an amino group. This configuration may alter solubility and hydrogen-bonding capacity compared to the target compound’s amino-bromophenyl motif .
Data Tables
Table 1: Structural and Electronic Comparison of Indenone Derivatives
| Compound Name | Position 2 Substituent | Position 3 Substituent | Key Features |
|---|---|---|---|
| Target Compound | 2H-1,3-Benzodioxol-5-yl | 4-Bromophenylamino | Halogen bonding (Br), hydrogen bonding (NH), moderate steric bulk |
| (2E)-2-[(Benzodioxol-5-yl)methylidene]indenone | Benzodioxol-methylidene | None | Extended conjugation (C=CH), planar rings, no H-bonding |
| 3-(di-tert-butylphenol)-2-(CF₃-phenyl)indenone | 4-(Trifluoromethyl)phenyl | 3,5-di-tert-butyl-4-hydroxyphenyl | High steric bulk, strong electron-withdrawal (CF₃), antioxidant potential |
| 2-(4-Bromophenoxy)indenyl acetamide | Indenyl-acetamide | 4-Bromophenoxy | Ether linkage, reduced H-bonding, flexible side chain |
Table 2: Hypothetical Physicochemical Properties*
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~425.3 | ~3.8 | 180–200 (estimated) |
| (2E)-2-[(Benzodioxol-5-yl)methylidene]indenone | 280.3 | ~2.5 | 160–170 (observed) |
| 3-(di-tert-butylphenol)-2-(CF₃-phenyl)indenone | 454.5 | ~5.2 | 220–240 (estimated) |
| 2-(4-Bromophenoxy)indenyl acetamide | 375.2 | ~3.1 | 150–170 (estimated) |
*Data inferred from structural analogs; experimental validation required.
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)amino]-1H-inden-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzodioxole moiety and a bromophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can be beneficial in conditions like diabetes and cancer. For instance, derivatives of benzodioxole have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism .
- Receptor Modulation : Compounds with similar structures have been noted to influence G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling cascades that can affect cell proliferation and apoptosis .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, one study demonstrated that specific derivatives exhibited potent α-amylase inhibition with IC50 values as low as 0.68 µM, indicating their potential for managing blood glucose levels .
Anticancer Activity
In vitro assays have shown that compounds similar to this compound possess significant cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 26 to 65 µM against four different cancer cell types . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
Study 1: Efficacy Against Cancer Cells
A recent investigation into benzodioxole derivatives found that one particular compound significantly reduced cell viability in cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Study 2: In Vivo Antidiabetic Effects
In vivo studies using streptozotocin-induced diabetic mice showed that treatment with benzodioxole derivatives led to substantial reductions in blood glucose levels, reinforcing their therapeutic potential in diabetes management .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (µM) | Target/Effect |
|---|---|---|---|
| α-Amylase Inhibition | IIc | 0.68 | Antidiabetic |
| Cancer Cell Cytotoxicity | IId | 26 - 65 | Various cancer cell lines |
| Blood Glucose Reduction | IIc | N/A | Diabetic mice model |
Q & A
Basic Research Questions
What are the key considerations for designing a multi-step synthesis protocol for this compound?
Answer:
The synthesis of this compound requires careful optimization of reaction conditions (temperature, solvent, catalyst) and sequential protection/deprotection of functional groups. For example, the 4-bromophenylamino group may necessitate Buchwald-Hartwig amination under inert conditions , while the benzodioxole moiety could involve cyclization via acid catalysis . Intermediate purification via column chromatography or recrystallization is critical to avoid side products. Analytical techniques like TLC and NMR should monitor reaction progress at each stage .
How can researchers ensure purity and structural fidelity during synthesis?
Answer:
Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods (¹H/¹³C NMR, FT-IR). For instance, ¹H NMR can confirm the presence of the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and the indenone carbonyl signal (δ 180–185 ppm) . High-resolution mass spectrometry (HRMS) should verify molecular ion peaks. Impurity thresholds (<0.5% total impurities) can be quantified using area normalization in HPLC .
What solvent systems are optimal for recrystallizing this compound?
Answer:
Polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (ethanol/water) are preferred due to the compound’s limited solubility in non-polar media. Solvent choice must balance solubility at elevated temperatures and crystallization efficiency. For example, gradient cooling in ethanol/water (7:3 v/v) has been effective for analogous indenone derivatives .
Advanced Research Questions
How can computational modeling guide the optimization of reaction mechanisms for this compound?
Answer:
Density functional theory (DFT) calculations can predict transition states and energetics of key steps, such as the amination or cyclization reactions. For example, modeling the electronic effects of the 4-bromophenyl group on nucleophilic attack can inform catalyst selection (e.g., Pd-based catalysts for C–N coupling) . Molecular docking studies may also predict binding affinities for biological targets .
What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability (cell lines, incubation times) or compound purity. Researchers should:
- Standardize assays using validated protocols (e.g., MTT for cytotoxicity).
- Cross-validate results with orthogonal methods (e.g., flow cytometry for apoptosis).
- Re-synthesize batches to confirm reproducibility .
How can environmental fate studies be designed to assess this compound’s ecological impact?
Answer:
Long-term studies should evaluate:
- Degradation pathways: Hydrolysis/photolysis rates under varying pH and UV exposure .
- Bioaccumulation: Use LC-MS/MS to measure concentrations in model organisms (e.g., Daphnia magna).
- Toxicity: Acute/chronic exposure assays in aquatic and terrestrial species . Computational tools like EPI Suite can predict biodegradability and partition coefficients (log P) .
What advanced spectroscopic techniques elucidate tautomeric or conformational dynamics?
Answer:
Variable-temperature NMR can detect tautomerism in the indenone ring. X-ray crystallography provides definitive structural confirmation, as seen in analogous indenone derivatives . Solid-state NMR and Raman spectroscopy may reveal polymorphic forms, which are critical for patenting and formulation .
Methodological Challenges
How should researchers address low yields in the final cyclization step?
Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Using high-boiling solvents (e.g., toluene) to facilitate reflux.
- Introducing directing groups (e.g., methyl) to stabilize intermediates.
- Optimizing catalyst loading (e.g., 5 mol% Pd(OAc)₂ for C–C coupling) .
What methodologies validate the compound’s stability under physiological conditions?
Answer:
- In vitro stability assays: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, analyzing degradation via LC-MS .
- Accelerated stability studies: Expose the compound to heat (40–60°C) and humidity (75% RH) over 4 weeks, monitoring purity changes .
Data Presentation Guidelines
How should researchers present synthetic and analytical data for publication?
Answer:
- Synthesis: Report yields, reaction times, and solvent systems in tabular form.
- Spectroscopy: Include full NMR assignments (δ, multiplicity, integration) and HRMS spectra.
- Crystallography: Deposit CIF files in the Cambridge Structural Database and cite DOI .
- Biological data: Use dose-response curves with error bars (±SEM) and statistical significance (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
